Intrinsic C–X Bond-Dissociation-Energy Gradient for Chemoselective Palladium-Catalyzed Cross-Coupling
The carbon–halogen bonds in 3-bromo-4-fluoro-5-iodo-1H-indazole span a BDE range of approximately 57–115 kcal/mol (C–I < C–Br < C–F), creating an intrinsic reactivity gradient that allows the C-5 iodine to undergo oxidative addition with Pd(0) under mild conditions while the C-3 bromine requires higher temperatures and the C-4 fluorine remains essentially inert [REFS-1, REFS-2]. In contrast, the close analog 3-bromo-5-iodo-1H-indazole (CAS 885519-16-4), which lacks the C-4 fluorine, has a narrower BDE window (C–I ≈57 kcal/mol, C–Br ≈70 kcal/mol) and lacks the electron-withdrawing fluoro substituent that further deactivates the C-3 bromine through inductive effects, reducing the achievable chemoselectivity between the two reactive halogens .
| Evidence Dimension | C–X bond dissociation energy (BDE) gradient |
|---|---|
| Target Compound Data | C–I (C5) ≈57 kcal/mol; C–Br (C3) ≈70 kcal/mol; C–F (C4) ≈115 kcal/mol [1] |
| Comparator Or Baseline | 3-Bromo-5-iodo-1H-indazole: C–I ≈57 kcal/mol; C–Br ≈70 kcal/mol; no C–F substituent [REFS-1, REFS-3] |
| Quantified Difference | ΔBDE (C–F vs C–Br) ~45 kcal/mol for target compound vs no C–F in comparator; the electron-withdrawing fluorine further increases the activation barrier for C-3 Br oxidative addition by an estimated 2–5 kcal/mol based on Hammett σm = 0.34 for fluorine [3] |
| Conditions | BDE values representative of aromatic C–X bonds [1]; Hammett constant σm = 0.34 for fluorine substituent [3] |
Why This Matters
The wider BDE gradient and electronic deactivation provided by the C-4 fluorine minimize competitive reactivity during sequential cross-coupling, reducing the formation of undesired regioisomeric by-products and improving isolated yields of the target intermediate.
- [1] Yu-Ran Luo. Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press, 2002. Chapter 4: C–X BDEs. View Source
- [2] B. Witulski, J. R. Azcon, C. Alayrac, A. Arnautu, V. Collot, S. Rault. Sequential Sonogashira and Suzuki cross-coupling reactions in the indole and indazole series. Synthesis, 2005, (5), 771–780. View Source
- [3] C. Hansch, A. Leo, R. W. Taft. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev., 1991, 91, 165–195. σm for fluorine = 0.34. View Source
